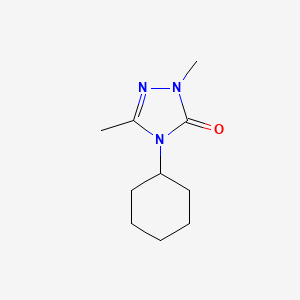

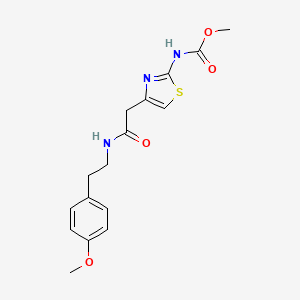

1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one, also known as 5-chloro-2-thiophene methyl-N,N-dimethylbutanamide, is a chlorinated thiophene derivative with a wide range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It is a valuable synthetic intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is also used as a catalyst in various chemical reactions.

Wissenschaftliche Forschungsanwendungen

Halogen-Substituent Effect on Spectroscopic Properties

Research into halogen-substituted derivatives of push-pull benzothiazole fluorophores, which mimic structures similar to 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one, has shown that halogenation can significantly affect their spectroscopic and photophysical properties. These modifications lead to changes in fluorescence properties, which are crucial for designing fluorophores with tunable fluorescence for potential applications in biochemical sensing and imaging (Misawa et al., 2019).

Nonlinear Optical Absorption

A novel chalcone derivative compound, bearing resemblance to the structure of interest, demonstrated significant third-order nonlinear optical properties, presenting a potential for applications in optical devices such as optical limiters. The study highlights the compound's switchable absorption behavior from saturable to reverse saturable absorption with varying laser intensities, indicating its suitability for dynamic optical modulation (Rahulan et al., 2014).

Generation of Structurally Diverse Libraries

Utilizing 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a structurally related compound, as a starting material, a wide range of structurally diverse libraries has been generated through alkylation and ring closure reactions. This approach underscores the utility of such compounds in synthetic chemistry for the development of new chemical entities with potential therapeutic or material applications (Roman, 2013).

Synthesis and Biological Activities

Synthesis of Mannich base derivatives related to this compound and their examination for anti-diabetic and anti-inflammatory activities highlight the therapeutic potential of such compounds. These studies are crucial for identifying new candidates for drug development, showcasing the importance of structural modification in enhancing biological activities (Gopi & Dhanaraju, 2018).

Apoptosis Inducers and Anticancer Agents

The discovery of apoptosis inducers based on chlorothiophene derivatives, such as this compound, offers promising avenues for anticancer research. These compounds show selective activity against certain cancer cell lines, demonstrating the potential for targeted cancer therapies (Zhang et al., 2005).

Eigenschaften

IUPAC Name |

(E)-1-(5-chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNOS/c1-7(12(2)3)6-8(13)9-4-5-10(11)14-9/h4-6H,1-3H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATMBTPAALTIPE-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C1=CC=C(S1)Cl)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C1=CC=C(S1)Cl)/N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818997 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2961899.png)

![{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2961903.png)

![1-[4-[3-(Ethoxymethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2961909.png)

![4-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide](/img/structure/B2961912.png)

![5-chloro-N-[4-[4-[(5-chlorothiophene-2-carbonyl)amino]-3-methylphenyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B2961919.png)